molecular formula C8H8O3S B046332 4-(Methylsulfonyl)benzaldehyde CAS No. 5398-77-6

4-(Methylsulfonyl)benzaldehyde

Cat. No. B046332
CAS RN: 5398-77-6
M. Wt: 184.21 g/mol
InChI Key: PSVPUHBSBYJSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylsulfonyl benzaldehyde is an organic compound that can be synthesized by a number of different methods . It has been shown to have anti-cancer properties, as well as inhibitory effects on the Cox-2 enzyme, which is involved in inflammation .


Synthesis Analysis

The compound can be synthesized by a number of different methods . For instance, it was used in the synthesis of new 2-(4-(methylsulfonyl)phenyl)benzimidazoles as selective cyclooxygenase-2 inhibitors . The title compound was also prepared by the reaction of 3,5-dibromo-2-hydroxy-benzaldehyde and 3-bromo-benzohydrazide in methanol .


Molecular Structure Analysis

The molecular formula of 4-Methylsulfonyl benzaldehyde is C8H8O3S . Its average mass is 184.212 Da and its monoisotopic mass is 184.019409 Da . The compound crystallizes with two independent molecules in the asymmetric unit .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methylsulfonyl benzaldehyde are not detailed in the search results, it’s known that the compound plays a crucial role in the synthesis of various derivatives and has been used in the development of new pharmaceuticals .


Physical And Chemical Properties Analysis

4-Methylsulfonyl benzaldehyde is soluble in water and has a melting point of about 212 degrees Celsius . Its density is 1.3±0.1 g/cm3, and it has a boiling point of 378.3±34.0 °C at 760 mmHg .

Scientific Research Applications

Precursor for Amino Alcohol Synthesis

4-(Methylsulfonyl)benzaldehyde is an important precursor for the synthesis of amino alcohol . Amino alcohols are organic compounds that contain both an amino group and a hydroxyl group. They are widely used in the production of pharmaceuticals and agrochemicals.

Antibiotics Production

This compound plays a crucial role in the synthesis of the antibiotic thiamphenicol . Thiamphenicol is a broad-spectrum antibiotic that is effective against a wide range of bacterial infections.

Schiff Base Formation

4-(Methylsulfonyl)benzaldehyde can be condensed with organic amines to prepare a variety of Schiff bases . Schiff bases are versatile compounds that have been extensively studied due to their wide range of biological activities and their role in coordination chemistry.

Antimalarial Activity

Schiff bases derived from 4-(Methylsulfonyl)benzaldehyde have shown potential antimalarial activity . This makes it a valuable compound in the development of new antimalarial drugs.

Anticancer Activity

Some Schiff bases of 4-(Methylsulfonyl)benzaldehyde have demonstrated anticancer properties . This opens up possibilities for the development of new cancer therapies.

Preparation of Arylidene-Thiazolidinedione Derivatives

4-(Methylsulfonyl)benzaldehyde has been used in the preparation of arylidene-thiazolidinedione derivatives for the treatment of type 2 diabetes . These derivatives have shown promise in controlling blood sugar levels in diabetic patients.

Model for Copper Complexes

This compound has been used as a model for copper complexes, such as those found in wastewater treatment plants . This helps in understanding the behavior of these complexes and improving the efficiency of wastewater treatment.

Solubility Studies

The solubility of 4-(Methylsulfonyl)benzaldehyde in various binary solvent mixtures has been studied . This information is crucial in the design of processes that involve this compound, such as its extraction, purification, and crystallization.

Safety And Hazards

Users should avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation . It’s also recommended to use with adequate ventilation, minimize dust generation and accumulation, and keep the container tightly closed .

properties

IUPAC Name

4-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVPUHBSBYJSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277593
Record name 4-(methylsulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfonyl)benzaldehyde

CAS RN

5398-77-6
Record name 5398-77-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(methylsulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylsulfonyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Chlorobenzaldehyde (5.0 g, 36 mmol) and methanesulfinic acid sodium salt (4.04 g, 40 mmol) are dissolved in dry DMSO under argon. The stirred reaction mixture is heated at 100° C. for 17 hours then poured onto water (50 ml). The white precipitate is removed by filtration and dried under vacuum to afford the title compound (2.2 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylsulfonyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Methylsulfonyl)benzaldehyde
Reactant of Route 3
4-(Methylsulfonyl)benzaldehyde
Reactant of Route 4
4-(Methylsulfonyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(Methylsulfonyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(Methylsulfonyl)benzaldehyde

Q & A

Q1: What are the solubility characteristics of 4-(Methylsulfonyl)benzaldehyde?

A1: 4-(Methylsulfonyl)benzaldehyde exhibits varying solubility in different solvents. Research has shown that its solubility increases with temperature in solvents like methanol, ethanol, acetone, and toluene. At a given temperature, it shows highest solubility in acetone followed by acetonitrile and acetic acid. [] The order of solubility from high to low in different solvents is: acetone > acetonitrile > acetic acid > methanol > ethanol > toluene > 1-butanol > 1-propanol > 2-propanol. []

Q2: Are there any thermodynamic models that accurately predict the solubility of 4-(Methylsulfonyl)benzaldehyde?

A2: Several thermodynamic models have been employed to correlate the experimental solubility data of 4-(Methylsulfonyl)benzaldehyde. These include the modified Apelblat equation, λh equation, Wilson model, and nonrandom two-liquid model. Among these, the modified Apelblat equation demonstrated superior agreement with experimental data compared to the other three models. []

Q3: What is the crystal structure of 4-(Methylsulfonyl)benzaldehyde?

A3: The crystal structure of 4-(Methylsulfonyl)benzaldehyde reveals that the molecules arrange themselves in a three-dimensional array stabilized by intermolecular C—H⋯O hydrogen bonds. []

Q4: Has 4-(Methylsulfonyl)benzaldehyde been investigated in the context of enzyme engineering?

A4: Yes, 4-(Methylsulfonyl)benzaldehyde has been identified as a potential substrate for engineered transketolase enzymes. Researchers have successfully engineered transketolase variants capable of utilizing 4-(Methylsulfonyl)benzaldehyde as a substrate for the synthesis of valuable industrial building blocks. This highlights the potential of using 4-(Methylsulfonyl)benzaldehyde as a precursor for the enzymatic synthesis of complex molecules. []

Q5: Can you elaborate on the role of 4-(Methylsulfonyl)benzaldehyde in synthesizing pharmaceutical compounds?

A5: 4-(Methylsulfonyl)benzaldehyde serves as a crucial starting material in the synthesis of enantiomerically pure 4-methylsulfonyl-substituted (2S,3R)-3-phenylserine. This specific phenylserine derivative acts as a key precursor in the production of thiamphenicol and florfenicol, two important antibiotics. []

Q6: How does the structure of compounds derived from 4-(Methylsulfonyl)benzaldehyde impact their biological activity?

A6: Studies focusing on a series of indenone spiroisoxazolines, synthesized using 4-(Methylsulfonyl)benzaldehyde as a starting material, have revealed the impact of structural modifications on biological activity. These compounds were designed as selective cyclooxygenase-2 (COX-2) inhibitors, and molecular modeling studies confirmed their effective binding to the COX-2 active site. []

Q7: Is there any research on the nucleation process of 4-(Methylsulfonyl)benzaldehyde?

A7: Yes, researchers are actively investigating the factors influencing the nucleation process of 4-(Methylsulfonyl)benzaldehyde. Recent studies have focused on understanding the interplay between solvent-solvent and solute-solvent interactions during this process. []

Q8: Can 4-(Methylsulfonyl)benzaldehyde be used to synthesize heterocyclic compounds?

A8: Research indicates that 4-(Methylsulfonyl)benzaldehyde, along with its analog 4-(methylthio)benzaldehyde, can be used in the synthesis of thiazolidin-4-one derivatives. These heterocyclic compounds have shown potential as antiglioma agents and warrant further investigation for their anticancer properties. []

Q9: Are there any studies focusing on the degradation of chloramphenicol and thiamphenicol by bacterial enzymes?

A9: Recent research has uncovered the role of oxidoreductases, particularly ChlOR enzymes, in the degradation of chloramphenicol and thiamphenicol. These enzymes, belonging to the glucose methanol choline (GMC) family, catalyze the conversion of chloramphenicol/thiamphenicol to 4-nitrobenzaldehyde/4-(methylsulfonyl)benzaldehyde. This finding sheds light on a novel bacterial resistance mechanism against these antibiotics and highlights the significance of 4-(methylsulfonyl)benzaldehyde as a key metabolic intermediate. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.